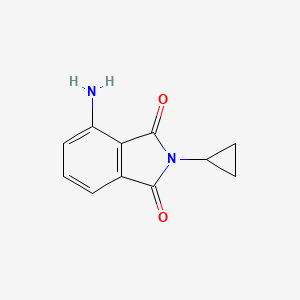
4-氨基-2-环丙基-2,3-二氢-1H-异吲哚-1,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione is a multifaceted organic compound with a molecular weight of 202.21 g/mol. This compound is characterized by its unique structure, which includes an amino group, a cyclopropyl group, and a dihydro-1H-isoindole-1,3-dione moiety
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione is used to study enzyme inhibition and protein interactions. Its ability to bind to specific biological targets makes it a useful tool in biochemical assays.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new drugs. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its versatility and reactivity make it suitable for a wide range of applications, including the manufacture of polymers and coatings.
作用机制
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives likely affect a wide range of biochemical pathways.
Result of Action
It’s known that indole derivatives have diverse biological activities, suggesting that they likely have a wide range of molecular and cellular effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclopropylamine and phthalic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, including specific temperatures and catalysts, to ensure the formation of the desired product.
Purification: The product is then purified through techniques such as recrystallization or chromatography to achieve the desired purity level.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. Continuous flow chemistry and automated systems are often employed to streamline the production process and ensure consistent quality.
化学反应分析
Types of Reactions: 4-Amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed:
相似化合物的比较
Isoindole-1,3-dione derivatives: These compounds share a similar core structure but may have different substituents or functional groups.
Cyclopropylamine derivatives: Compounds containing cyclopropylamine moieties are structurally related and may exhibit similar reactivity and applications.
Uniqueness: 4-Amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione stands out due to its combination of an amino group and a cyclopropyl group, which imparts unique chemical and biological properties
属性
IUPAC Name |
4-amino-2-cyclopropylisoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-8-3-1-2-7-9(8)11(15)13(10(7)14)6-4-5-6/h1-3,6H,4-5,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFGGQZPDQXLNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=C(C2=O)C(=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1042635-26-6 |
Source


|
| Record name | 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
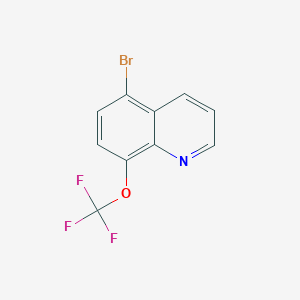
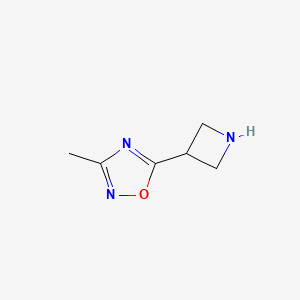

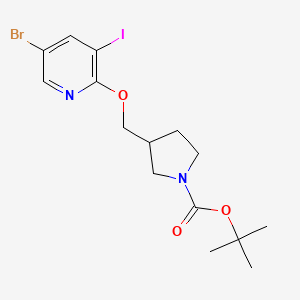
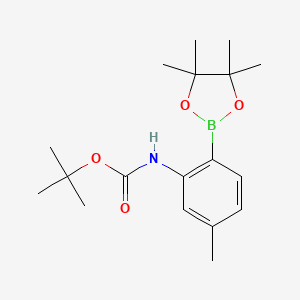
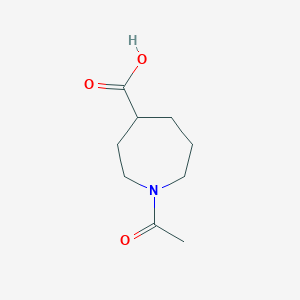
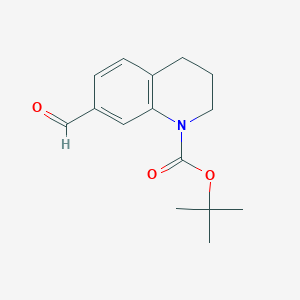
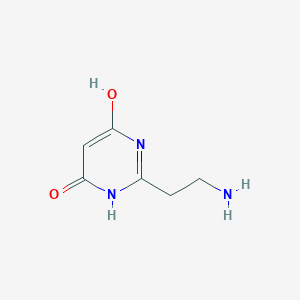
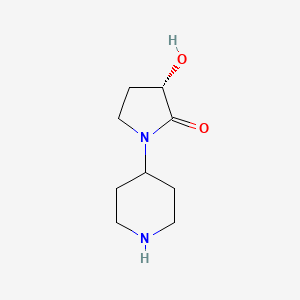

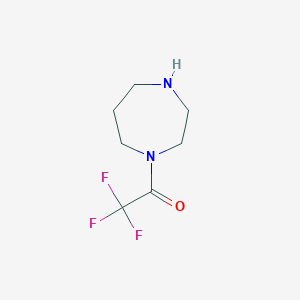
![1-[1-(4-Morpholinylmethyl)cyclopropyl]methanamine](/img/structure/B1372521.png)
![3-[(2-Methylbenzyl)amino]benzoic acid](/img/structure/B1372526.png)
![(Cyclopropylmethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B1372527.png)
